1-(2-methylbenzoyl)piperazine

Descripción general

Descripción

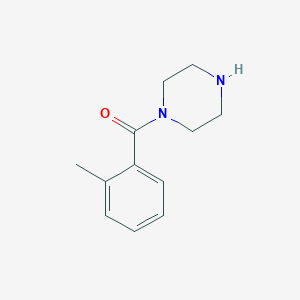

1-(2-methylbenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 2-methyl-benzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-methylbenzoyl)piperazine can be synthesized through the acylation of piperazine with 2-methyl-benzoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-methylbenzoyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Halogenated piperazine derivatives.

Aplicaciones Científicas De Investigación

1-(2-methylbenzoyl)piperazine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(2-methylbenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

1-Benzoyl-piperazine: Lacks the methyl group on the benzoyl ring.

1-(2-Chloro-benzoyl)-piperazine: Features a chloro substituent instead of a methyl group.

1-(2-Methoxy-benzoyl)-piperazine: Contains a methoxy group on the benzoyl ring.

Uniqueness: 1-(2-methylbenzoyl)piperazine is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Actividad Biológica

1-(2-Methylbenzoyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 2-methylbenzoyl group. This hybrid structure combines properties of both piperazine and aromatic ketones, contributing to its diverse biological activities. The molecular formula is CHNO, with a molecular weight of approximately 218.29 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors. Similar compounds have shown potential as antagonists for histamine H3 and sigma-1 receptors, which play roles in pain modulation and neurological functions .

Interaction with Receptors

Preliminary studies suggest that this compound may modulate the activity of neurotransmitter receptors, potentially influencing conditions such as anxiety, depression, and pain management. The specific pathways involved require further investigation to elucidate its pharmacodynamics fully .

Biological Activities

Research indicates that piperazine derivatives, including this compound, exhibit a range of biological activities:

- Antinociceptive Effects : Some studies have explored the compound's potential in enhancing opioid analgesia through sigma-1 receptor antagonism .

- Antifilarial Activity : While not directly tested on filarial infections, related piperazine compounds have demonstrated significant macrofilaricidal and microfilaricidal activities against parasites such as Brugia malayi and Litomosoides carinii .

- Insect Repellent Properties : Other derivatives have shown promise in pest control applications due to their toxic effects on mosquitoes.

Study on Antinociceptive Effects

A notable study investigated the effects of piperazine derivatives on antinociception induced by opioid agonists. The results indicated that compounds similar to this compound could enhance the analgesic effect of loperamide in animal models. The administration of these compounds resulted in significant increases in struggle response latency under nociceptive stimuli .

Antifilarial Research

Research involving related compounds demonstrated that certain piperazine derivatives exhibited macrofilaricidal properties against rodent filariid infections. For instance, a compound structurally similar to this compound showed over 50% efficacy in reducing adult worm populations at specific dosages .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2-methylphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-4-2-3-5-11(10)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLVXFDJDRTPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375164 | |

| Record name | 1-(2-Methyl-benzoyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775579-10-7 | |

| Record name | (2-Methylphenyl)-1-piperazinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775579-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-benzoyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 775579-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.